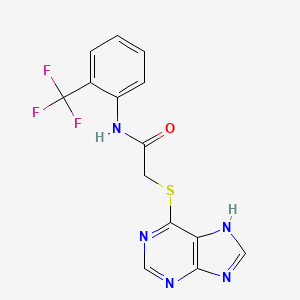

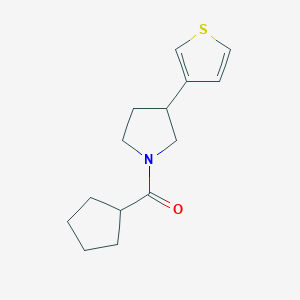

![molecular formula C15H10F2N2OS2 B2923011 2,6-二氟-N-[2-(甲硫基)-1,3-苯并噻唑-6-基]苯甲酰胺 CAS No. 325988-79-2](/img/structure/B2923011.png)

2,6-二氟-N-[2-(甲硫基)-1,3-苯并噻唑-6-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

To explore more efficient and less toxic antibacterial and antifungal pesticides, 2,6-difluorobenzamide was utilized as a starting material and ultimately synthesized 23 novel benzoylurea derivatives containing a pyrimidine moiety . Their structures were characterized and confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Molecular Structure Analysis

The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.Chemical Reactions Analysis

The molecular docking studies of the favored non-planar conformation of 2,6-difluoro-3-methoxybenzamide highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .Physical and Chemical Properties Analysis

The compound has a molecular formula of C15H10F2N2OS2 and an average mass of 336.379 Da . The presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring .科学研究应用

合成和放射性标记用于成像应用

相关氟代苯甲酰胺的合成,例如用于成像癌症中 B-Raf(V600E) 突变的 PET(正电子发射断层扫描)剂的开发,说明了该化合物在诊断研究中的用途。涉及多个步骤并产生 PET 示踪剂的复杂合成过程突出了该化合物在推进癌症成像技术中的作用 (Wang et al., 2013)。

心脏电生理活性

对 N-取代咪唑基苯甲酰胺(与指定的苯甲酰胺具有核心的结构基序)的研究表明,它们具有作为选择性 III 类抗心律失常剂的潜力。这些发现强调了此类化合物在开发治疗心律失常的新疗法中的相关性 (Morgan et al., 1990)。

抗肿瘤特性

已经研究了氟代苯并噻唑(包括与指定化合物相似的衍生物)对各种癌细胞系的细胞毒性,揭示了潜在的抗肿瘤应用。特定的氟化模式显着影响它们的生物活性,表明药物开发的战略途径 (Hutchinson et al., 2001)。

绿色化学合成

通过水中的反应,以环境友好的方式合成 N-(4-氧代-2-硫代亚氨基-1,3-噻唑烷-3-基)苯甲酰胺,突出了该化合物在促进绿色化学原理中的作用。这项研究证明了该化合物的多功能性以及高效、生态友好的合成途径的潜力 (Horishny & Matiychuk, 2020)。

抗肿瘤剂合成

合成生物稳定的苯并噻唑衍生物,旨在抑制肿瘤生长,强调了此类化合物在癌症治疗中的治疗意义。详细的合成和体内功效测试强调了这些衍生物作为新型抗肿瘤剂的潜力 (Yoshida et al., 2005)。

微波介导的杂环合成

使用微波辐射有效合成基于苯并噻唑和苯并咪唑的杂环,展示了该化合物在快速、可扩展的化学合成中的用途。该方法促进了新型吡唑并[1,5-a]嘧啶衍生物的生产,突出了该化合物在合成多种化学结构方面的多功能性 (Darweesh et al., 2016)。

作用机制

Target of Action

The compound 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, also known as DMXAA or AS1404, is a thiazole compound. Thiazole compounds have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

For instance, they can undergo metalation reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can then participate in nucleophilic additions and metal-catalyzed cross-coupling reactions .

属性

IUPAC Name |

2,6-difluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2OS2/c1-21-15-19-11-6-5-8(7-12(11)22-15)18-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZZNKIIZWQCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide](/img/structure/B2922932.png)

![2-oxo-1-phenyl-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl acetate](/img/structure/B2922940.png)

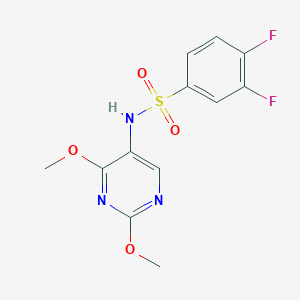

![N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2922943.png)

![Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2922945.png)

![Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2922946.png)

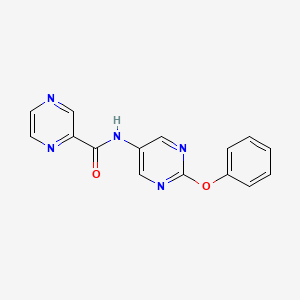

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2922949.png)